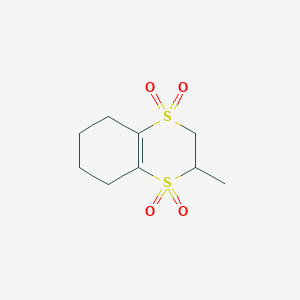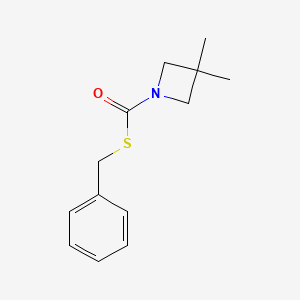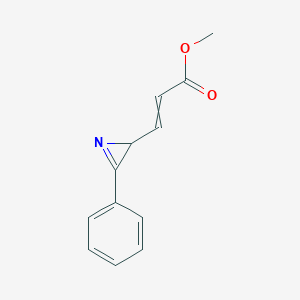![molecular formula C19H22O3 B14638811 Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate CAS No. 54334-80-4](/img/structure/B14638811.png)
Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pentyl group attached to a biphenyl moiety through an oxyacetate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate typically involves the esterification of [1,1’-biphenyl]-4-yl acetic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
[1,1’-biphenyl]-4-yl acetic acid+pentanolacid catalystpentyl [([1,1’-biphenyl]-4-yl)oxy]acetate+water
Industrial Production Methods
In an industrial setting, the production of pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield [1,1’-biphenyl]-4-yl acetic acid and pentanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used.
Major Products Formed
Hydrolysis: [1,1’-biphenyl]-4-yl acetic acid and pentanol.
Oxidation: Carboxylic acids or ketones.
Substitution: Nitrated or halogenated derivatives of the biphenyl moiety.
Applications De Recherche Scientifique
Pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage can be hydrolyzed by esterases, releasing the active biphenyl moiety, which can then interact with its target. The biphenyl moiety may participate in various biochemical pathways, influencing cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl [([1,1’-biphenyl]-4-yl)oxy]acetate
- Methyl [([1,1’-biphenyl]-4-yl)oxy]acetate
- Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate
Uniqueness
Pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate is unique due to its specific pentyl group, which imparts distinct physicochemical properties, such as solubility and volatility. These properties can influence its behavior in chemical reactions and its applications in various fields.
Propriétés
Numéro CAS |
54334-80-4 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
pentyl 2-(4-phenylphenoxy)acetate |
InChI |
InChI=1S/C19H22O3/c1-2-3-7-14-21-19(20)15-22-18-12-10-17(11-13-18)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14-15H2,1H3 |
Clé InChI |
PEIQUBUTUINTNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




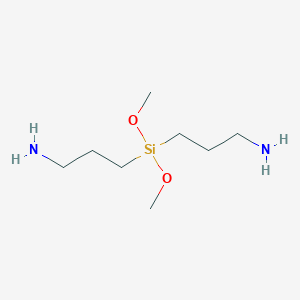
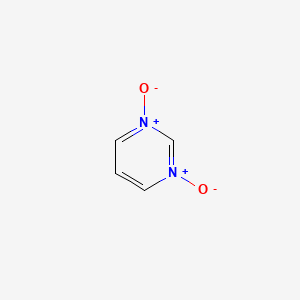

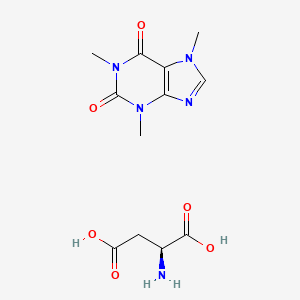
![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)


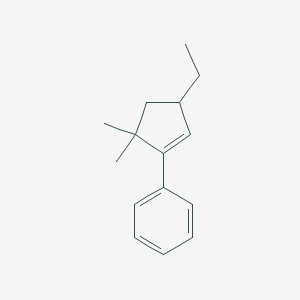
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
